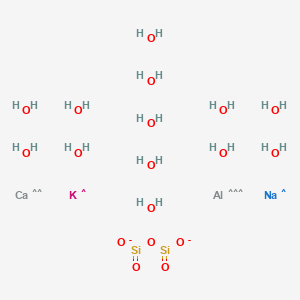
alpha-Cyanocinnamic acid
Übersicht
Beschreibung
Alpha-Cyanocinnamic acid (also known as α-cyano-p-coumaric acid) is an organic compound that is derived from cinnamic acid. It is a white, crystalline solid with a molecular formula of C9H7NO2. This compound is a versatile compound with a variety of applications in scientific research, including as a reagent in organic synthesis and as a tool in biochemistry and physiology.
Wissenschaftliche Forschungsanwendungen
Matrix-gestützte Laserdesorption/Ionisations-(MALDI)-Massenspektrometrie
Alpha-Cyanocinnamic acid wird in der Matrix-gestützten Laserdesorption/Ionisations-(MALDI)-Massenspektrometrie verwendet, einer wichtigen analytischen Technik in verschiedenen Bereichen der wissenschaftlichen Forschung, industriellen Anwendungen sowie der pharmazeutischen oder Lebensmittelqualitätskontrolle . Die Matrix kann das Ionisations-/Desorptionsverhalten beeinflussen, die Bildung von Addukten auslösen oder die Stabilität des Analyten von Interesse beeinflussen .
Quantitative MALDI-MS mit ionischen Flüssigkeiten als Matrix
Ionische Flüssigkeiten als Matrix (ILM) für die MALDI-Massenspektrometrie, die aus einem äquimolaren Gemisch klassischer saurer MALDI-Matrizen und organischer Basen bestehen, wurden für eine Reihe verschiedener Substanzklassen beschrieben . This compound kann in diesen Matrizen verwendet werden, um die Konzentration eines Analyten anhand der Intensität seines entsprechenden Ions im Massenspektrum zu bestimmen .
Bestimmung der Enzymaktivität
This compound kann in der MALDI-MS mit ILM zur Bestimmung der Enzymaktivitäten verwendet werden . Dies ist insbesondere im Hinblick auf die Quantifizierung wichtig .
Lipidomik
This compound wurde bei der Entwicklung von MALDI-Matrizen für die Lipidomik eingesetzt . Diese Matrizen wurden entwickelt, um die Herausforderung der Interferenzfreiheit im Niedermassengebiet für die Metabolomik-Analyse zu bewältigen .
Synthese neuartiger Matrizen
Rational entworfene Matrizen wie 4-Chlor-α-cyanocinnamic acid (ClCCA) wurden eingeführt und sollen verbesserte analytische Leistungen erbringen . Neue MALDI-Matrizen mit einer Reihe von Modifikationen am CHCA-Kern, die verschiedene Funktionalitäten und Substituenten umfassen, wurden entwickelt und optimiert <svg class="icon" height="16" p-id="1735" t="1709264788668" version
Wirkmechanismus
Target of Action
Alpha-Cyanocinnamic acid (CHCA) is primarily used as a matrix for peptides and nucleotides in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry analyses . It enhances the ionization of protein or peptide standards and samples in MALDI mass spectrometers .
Mode of Action
CHCA facilitates the ionization of proteins and peptides in a MALDI time-of-flight (TOF) mass spectrometer . The matrix itself also ionizes, as do its sodium and potassium adducts . This interaction with its targets leads to changes in their ionization states, which is crucial for their detection and analysis in mass spectrometry.
Result of Action
The primary result of CHCA’s action is the enhanced ionization of target molecules in MALDI-TOF mass spectrometry . This allows for the more effective analysis of these molecules, contributing to a wide range of research and diagnostic applications.
Action Environment
The efficacy and stability of CHCA are influenced by the specific conditions used in MALDI-TOF mass spectrometry Factors such as the laser intensity, the matrix-to-analyte ratio, and the temperature can all impact the effectiveness of CHCA as a matrix
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(E)-2-cyano-3-phenylprop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c11-7-9(10(12)13)6-8-4-2-1-3-5-8/h1-6H,(H,12,13)/b9-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDUQMGQIHYISOP-RMKNXTFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C#N)/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1011-92-3 | |
| Record name | alpha-Cyanocinnamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001011923 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | α-cyanocinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.535 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Cyano-3-phenylacrylic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UKC5X33HR6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-Methylthieno[3,2-e][1]benzothiole](/img/structure/B83925.png)

![3-(3-amino-3-oxopropyl)-2-[[1-methyl-2-(p-tolyl)-1H-indol-3-yl]azo]benzothiazolium chloride](/img/structure/B83934.png)
![[1,2]Oxazolo[4,5-B]quinoxaline](/img/structure/B83936.png)



